(3-(1-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanol
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Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using various methods, including the reaction of hydrazine with formamide or the cyclization of hydrazonoyl halides with amines.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the triazole derivative.
Introduction of the Alcohol Group: The alcohol group can be introduced by reducing a benzyl halide to benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol can undergo various chemical reactions, including:
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Benzaldehyde or benzyl ketone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Benzyl-substituted triazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.
Material Science: The compound is used in the development of advanced materials such as polymers and nanomaterials with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol can be compared with other similar compounds to highlight its uniqueness:
1,2,3-Triazole Derivatives: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.
Benzyl Alcohol Derivatives: These compounds contain a benzyl alcohol group but lack the triazole ring.
Other Triazole Derivatives: Compounds such as fluconazole and voriconazole contain a triazole ring and are used as antifungal agents.
By comparing these compounds, it becomes evident that 3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol has unique structural features that contribute to its specific applications and biological activities .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-13-7-11-10(12-13)9-4-2-3-8(5-9)6-14/h2-5,7,14H,6H2,1H3 |
InChI Key |
DOJYMVDUHADHJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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